molecular formula C9H10ClNO3S B1362453 4-[Acetyl(methyl)amino]benzenesulfonyl chloride CAS No. 39169-92-1

4-[Acetyl(methyl)amino]benzenesulfonyl chloride

Cat. No. B1362453
CAS RN: 39169-92-1
M. Wt: 247.7 g/mol
InChI Key: FJXBSNLZPGJSAT-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

A solution of N-methyl-N-phenylacetamide (11 g, 73.83 mmol) in dichloromethane (20 mL) was added dropwise to HSO3Cl (80 g, 689.66 mmol) at 5° C. The resulting solution was then stirred at room temperature overnight. The reaction mixture was then quenched by adding 100 mL of iced water. The resulting solution was extracted using dichloromethane (2×50 mL) and the organic layers were combined. The residue was purified by column chromatography using a 10:1 ethyl acetate/petroleum ether solvent system to give 2.2 g (11%) of 4-(N-methylacetamido)benzene-1-sulfonyl chloride as a white solid. 1H NMR (CDCl3) δ 8.09 (d, 2H), 7.48 (d, 2H), 3.38 (s, 3H), 2.17 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
HSO3Cl
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3](=[O:5])[CH3:4].[SH:12]([O:15]Cl)(=O)=[O:13].[Cl:17]CCl>>[CH3:1][N:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([Cl:17])(=[O:15])=[O:13])=[CH:8][CH:7]=1)[C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CN(C(C)=O)C1=CC=CC=C1
Name
HSO3Cl
Quantity
80 g
Type
reactant
Smiles
S(=O)(=O)OCl
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding 100 mL of iced water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(C)=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.